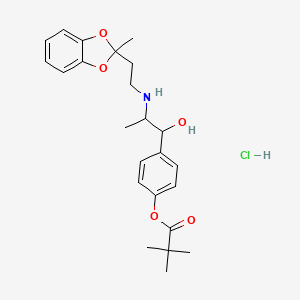
Propanoic acid, 2,2-dimethyl-, 4-(1-hydroxy-2-((2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)amino)propyl)phenyl ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid, 2,2-dimethyl-, 4-(1-hydroxy-2-((2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)amino)propyl)phenyl ester, hydrochloride is a complex organic compound with a unique structure It is characterized by the presence of a propanoic acid moiety, a dimethyl group, and a phenyl ester linked to a benzodioxolyl ethylamine derivative
Preparation Methods
The synthesis of Propanoic acid, 2,2-dimethyl-, 4-(1-hydroxy-2-((2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)amino)propyl)phenyl ester, hydrochloride involves multiple steps. The starting materials typically include propanoic acid derivatives and benzodioxolyl ethylamine. The synthetic route may involve esterification, amidation, and other organic reactions under controlled conditions. Industrial production methods may utilize catalytic processes and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
Reduction: The ester and amide groups can be reduced to alcohols and amines, respectively.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Propanoic acid, 2,2-dimethyl-, 4-(1-hydroxy-2-((2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)amino)propyl)phenyl ester, hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The benzodioxolyl ethylamine moiety may interact with neurotransmitter receptors, while the ester and amide groups can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar compounds include other propanoic acid derivatives and benzodioxolyl ethylamine derivatives. Compared to these compounds, Propanoic acid, 2,2-dimethyl-, 4-(1-hydroxy-2-((2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)amino)propyl)phenyl ester, hydrochloride is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical and biological properties, making it valuable for specific applications.
Properties
CAS No. |
87092-30-6 |
|---|---|
Molecular Formula |
C24H32ClNO5 |
Molecular Weight |
450.0 g/mol |
IUPAC Name |
[4-[1-hydroxy-2-[2-(2-methyl-1,3-benzodioxol-2-yl)ethylamino]propyl]phenyl] 2,2-dimethylpropanoate;hydrochloride |
InChI |
InChI=1S/C24H31NO5.ClH/c1-16(25-15-14-24(5)29-19-8-6-7-9-20(19)30-24)21(26)17-10-12-18(13-11-17)28-22(27)23(2,3)4;/h6-13,16,21,25-26H,14-15H2,1-5H3;1H |
InChI Key |
VIKBMDZPCWELHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)OC(=O)C(C)(C)C)O)NCCC2(OC3=CC=CC=C3O2)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















